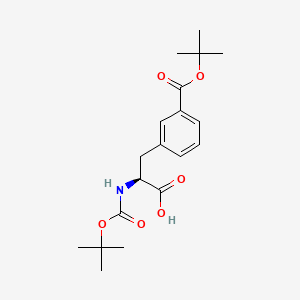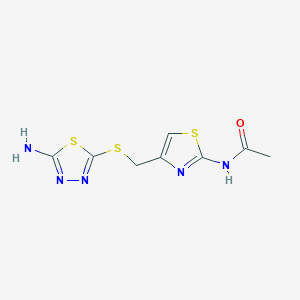
1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one is a synthetic organic compound characterized by the presence of a pyrrolidine ring, an ethoxy group, and a phenyl ring
Méthodes De Préparation
The synthesis of 1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which undergoes further acylation with ethanoyl chloride to yield the final product .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyrrolidine ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, potentially inhibiting or activating certain pathways. The compound’s effects are mediated through binding to proteins or enzymes, altering their activity and leading to various biological outcomes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one include:
1-(4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl)ethan-1-one: Differing by the presence of a methoxy group instead of an ethoxy group, this compound exhibits slightly different reactivity and biological activity.
4-Ethoxy-3-pyrrolidin-1-ylmethyl-benzoic acid hydrochloride: This compound has a carboxylic acid group instead of a ketone, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
1-[4-ethoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone |
InChI |
InChI=1S/C15H21NO2/c1-3-18-15-7-6-13(12(2)17)10-14(15)11-16-8-4-5-9-16/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Clé InChI |
DFFBTIHEMZKFOU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)C)CN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


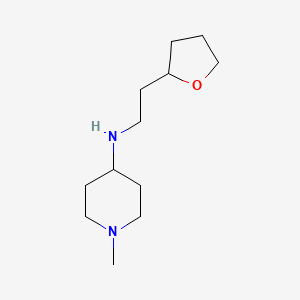
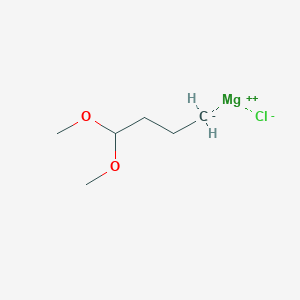
![6-{[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14896399.png)

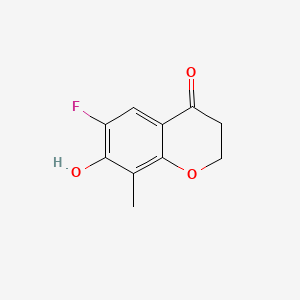



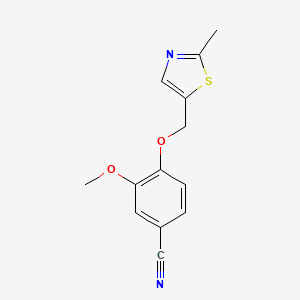
![(6S,6'S)-2,2'-(Hydrazine-1,2-diyl)bis(N-propyl-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine)](/img/structure/B14896456.png)
![(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14896462.png)
